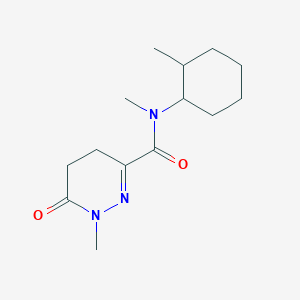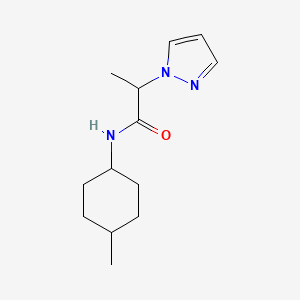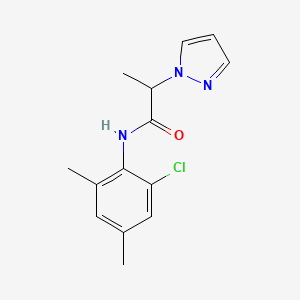
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide, also known as JNJ-42165279, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by JNJ-42165279 has been shown to increase the levels of endocannabinoids in the brain, leading to potential therapeutic effects in various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide involves the inhibition of FAAH, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain modulation, appetite regulation, and mood regulation. The inhibition of FAAH by N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been shown to produce various biochemical and physiological effects in animal models. In addition to its analgesic effects, N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been shown to have anxiolytic and antidepressant effects in various behavioral tests. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Furthermore, N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been shown to have anti-inflammatory effects in various models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for FAAH, which minimizes off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows for potential therapeutic effects in neurological and psychiatric disorders. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies. Another limitation is its potential for toxicity at high doses, which requires careful dosing and monitoring in animal studies.
Orientations Futures
There are several future directions for the research on N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide. One direction is to further investigate its potential therapeutic effects in various neurological and psychiatric disorders, including pain, anxiety, depression, and cognitive impairment. Another direction is to explore its potential for combination therapy with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, for enhanced analgesic effects. Furthermore, the development of more potent and selective FAAH inhibitors may lead to improved therapeutic efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide involves several steps, starting from the reaction of 2-chloro-4,6-dimethylphenylhydrazine with 4-bromobutyric acid to form the corresponding hydrazide. This hydrazide is then reacted with 1,3-dibromo-2-propanol to form the pyrazole ring, followed by the reaction with acryloyl chloride to form the final product.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of pain management. The inhibition of FAAH by N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide has been shown to increase the levels of endocannabinoids, which are known to play a role in pain modulation. Studies have shown that N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide has analgesic effects in various animal models of pain, including inflammatory pain and neuropathic pain.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-7-10(2)13(12(15)8-9)17-14(19)11(3)18-6-4-5-16-18/h4-8,11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUIGHPOHLOGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)N2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


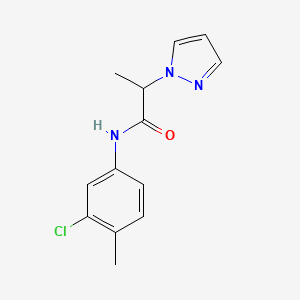
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)

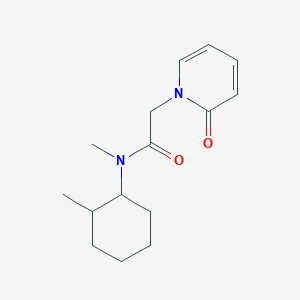
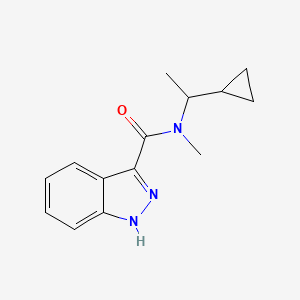


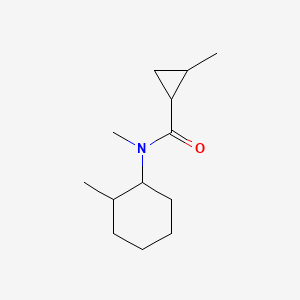
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
